塩化セチルピリジニウム

概要

説明

Chlorhexidine hydrochloride is a broad-spectrum antimicrobial compound widely used as a disinfectant and antiseptic. It is effective against a range of microorganisms, including bacteria, yeasts, and viruses. The compound is commonly used for skin disinfection before surgery, cleaning wounds, preventing dental plaque, treating yeast infections of the mouth, and keeping urinary catheters from blocking .

科学的研究の応用

Chlorhexidine hydrochloride has numerous scientific research applications across various fields:

Chemistry: Used as a disinfectant and antiseptic in laboratory settings.

Biology: Employed in microbiological studies to control microbial contamination.

Medicine: Widely used in healthcare for skin disinfection, wound cleaning, and dental care.

Industry: Utilized in the formulation of disinfectants, cosmetics, and pharmaceutical products.

作用機序

Chlorhexidine hydrochloride exerts its antimicrobial effects through multiple mechanisms:

Cell Membrane Disruption: The positively charged chlorhexidine molecule interacts with negatively charged phosphate groups on microbial cell surfaces, disrupting the cell membrane and causing leakage of intracellular contents.

Protein Denaturation: Chlorhexidine causes denaturation of proteins, leading to the inactivation of microbial enzymes and other essential proteins.

Lipid Dissolution: The compound dissolves lipids in the microbial cell membrane, further compromising cell integrity.

Safety and Hazards

生化学分析

Biochemical Properties

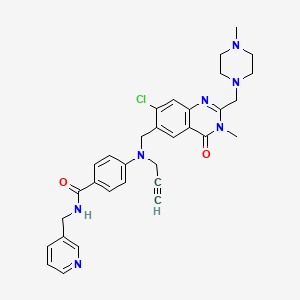

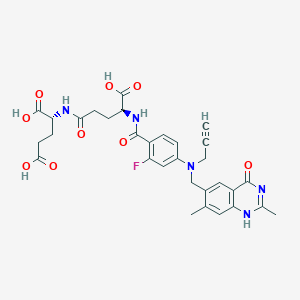

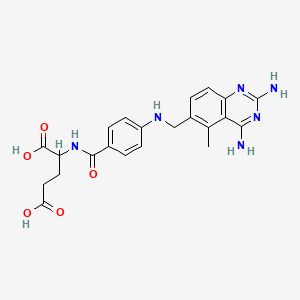

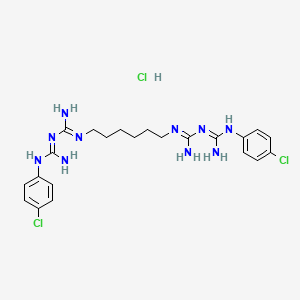

Chlorhexidine hydrochloride is a cationic bis-guanide, consisting of two 4-chlorophenyl rings and two biguanide groups joined by a central hexamethylene chain . It carries activity against a broad range of pathogens including bacteria, yeasts, and viruses . The positively charged chlorhexidine molecule reacts with negatively charged phosphate groups on microbial cell surfaces .

Cellular Effects

Chlorhexidine hydrochloride disrupts the cell membrane, causing leakage of intracellular material, and allows chlorhexidine to enter the cell, causing precipitation of cytoplasmic components and ultimately cell death . It has been shown to have cytotoxic effects on cells, damaging cells like fibroblasts, which aid in the healing process .

Molecular Mechanism

The mechanism of action of chlorhexidine hydrochloride involves rapid attraction to the bacterial cell, absorption to phosphate compounds on the bacterial surface, overcoming the cell wall exclusion mechanisms, attraction towards the cytoplasmic membrane, leakage of low molecular weight cytoplasmic components, and precipitation of the cytoplasm by the formation of complexes with phosphated moieties .

Temporal Effects in Laboratory Settings

Research on the effectiveness of chlorhexidine hydrochloride in reducing bacterial burden has primarily been conducted in laboratory settings . It has been shown that the bactericidal effect of chlorhexidine hydrochloride is dose-dependent .

Dosage Effects in Animal Models

In animal models, chlorhexidine hydrochloride has been shown to have a low potential for systemic or dermal toxicity . High doses can cause adverse effects such as gastric distress, nausea, and intoxication .

Metabolic Pathways

As chlorhexidine hydrochloride is very poorly absorbed in the gastrointestinal tract, it is unlikely to undergo metabolic conversion to any significant extent .

Transport and Distribution

Chlorhexidine hydrochloride is known to bind to proteins present in human tissues such as skin and mucous membranes . This binding allows for limited systemic or bodily absorption .

Subcellular Localization

Due to its cationic nature, chlorhexidine hydrochloride binds strongly to skin and mucosa, thereby localizing it to these areas . It is therefore poorly absorbed after oral or topical application .

準備方法

Synthetic Routes and Reaction Conditions

Chlorhexidine hydrochloride can be synthesized through a heating reflux reaction involving hexamethylene-dicyanoguanidine and chloroaniline hydrochloride as raw materials, with glycol ether or normal butanol as the solvent . The reaction is carried out at 165°C for 3 hours, resulting in the formation of chlorhexidine hydrochloride with a high yield and purity .

Industrial Production Methods

The industrial production of chlorhexidine hydrochloride follows a similar synthetic route, with the process optimized for large-scale production. The use of glycol ether or normal butanol as solvents reduces the toxic side effects and environmental pollution associated with other solvents. The absence of a catalyst simplifies the aftertreatment process, making the production more cost-effective .

化学反応の分析

Types of Reactions

Chlorhexidine hydrochloride undergoes various chemical reactions, including:

Oxidation: Chlorhexidine can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: The compound can be reduced, although this reaction is less common.

Substitution: Chlorhexidine can undergo substitution reactions, particularly involving the replacement of chlorine atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of chlorhexidine oxide, while substitution reactions can produce a variety of chlorhexidine derivatives .

類似化合物との比較

Chlorhexidine hydrochloride is unique compared to other similar compounds due to its broad-spectrum antimicrobial activity and rapid kill rate. Some similar compounds include:

Povidone-iodine: Effective against a wide range of microorganisms but has a slower kill rate compared to chlorhexidine.

Hydrogen peroxide: A strong oxidizing agent with antimicrobial properties but can be less effective in the presence of organic matter.

Ethanol: Commonly used as a disinfectant but has a narrower spectrum of activity compared to chlorhexidine.

Chlorhexidine hydrochloride stands out due to its dual bacteriostatic and bactericidal mechanisms, making it highly effective in various applications .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Chlorhexidine hydrochloride involves the reaction of 1,6-dichlorohexane with 4-chloroaniline to form 1,6-bis(4-chlorophenyl)hexane. This compound is then reacted with sodium hydroxide to form the corresponding diol, which is subsequently reacted with formaldehyde and hydrochloric acid to form Chlorhexidine hydrochloride.", "Starting Materials": [ "1,6-dichlorohexane", "4-chloroaniline", "sodium hydroxide", "formaldehyde", "hydrochloric acid" ], "Reaction": [ "1. 1,6-dichlorohexane is reacted with 4-chloroaniline in the presence of a catalyst such as copper powder to form 1,6-bis(4-chlorophenyl)hexane.", "2. The resulting compound is then reacted with sodium hydroxide in water to form the corresponding diol.", "3. Formaldehyde and hydrochloric acid are added to the diol solution and the mixture is heated to form Chlorhexidine hydrochloride.", "4. The product is then isolated and purified using techniques such as filtration and recrystallization." ] } | |

CAS番号 |

3697-42-5 |

分子式 |

C22H31Cl3N10 |

分子量 |

541.9 g/mol |

IUPAC名 |

(1E)-2-[6-[[amino-[(E)-[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;hydrochloride |

InChI |

InChI=1S/C22H30Cl2N10.ClH/c23-15-5-9-17(10-6-15)31-21(27)33-19(25)29-13-3-1-2-4-14-30-20(26)34-22(28)32-18-11-7-16(24)8-12-18;/h5-12H,1-4,13-14H2,(H5,25,27,29,31,33)(H5,26,28,30,32,34);1H |

InChIキー |

AVRXPIQGQAHQTQ-UHFFFAOYSA-N |

異性体SMILES |

C1=CC(=CC=C1N/C(=N/C(=NCCCCCCN=C(/N=C(/NC2=CC=C(C=C2)Cl)\N)N)N)/N)Cl.Cl |

SMILES |

C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl.Cl.Cl |

正規SMILES |

C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl.Cl |

外観 |

Solid powder |

Color/Form |

Crystals from methanol Solid |

melting_point |

134 °C |

その他のCAS番号 |

3697-42-5 |

物理的記述 |

Crystals from methanol; [HSDB] |

ピクトグラム |

Irritant; Health Hazard; Environmental Hazard |

純度 |

98% |

賞味期限 |

>3 years if stored properly |

溶解性 |

MW: 578.38; crystals; decomposes 260-262 °C. Solubility in water at 20 °C: 0.06 g/100 mL /Chlorhexidine dihydrochloride/ Solubility in water at 20 °C: >50% /Chlorhexidine d-digluconate/ In water, 800 mg/L at 20 °C |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Acetate, Chlorhexidine Chlorhexidine Chlorhexidine Acetate Chlorhexidine Hydrochloride Hydrochloride, Chlorhexidine MK 412A MK-412A MK412A Novalsan Sebidin A Tubulicid |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

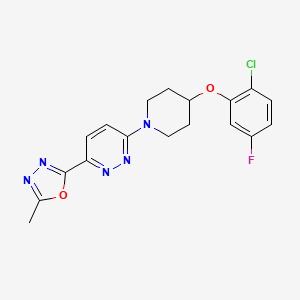

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-[(4-Fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetic acid](/img/structure/B1668647.png)

![2-[(4-{[([1,1'-Biphenyl]-4-yl)methyl]amino}-6-chloropyrimidin-2-yl)sulfanyl]octanoic acid](/img/structure/B1668652.png)

![1-Naphthalenyl[4-(pentyloxy)-1-naphthalenyl]methanone](/img/structure/B1668659.png)

![N-(4-{[4-(methylsulfonyl)-2-nitrophenyl]amino}phenyl)acetamide](/img/structure/B1668662.png)